4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4,6,7-trimethylquinazoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline has been studied for its potential antitumor activity. It has shown cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3), gastric cancer cells (MGC-803), lung cancer cells (A549), and esophageal cancer cells (Eca-109) . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for anticancer drug development.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves the inhibition of key signaling pathways in cancer cells. It induces cell cycle arrest at the S-phase and promotes apoptosis by increasing the accumulation of intracellular reactive oxygen species . The exact molecular targets are still under investigation, but the compound’s ability to disrupt cellular processes is evident.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds, including those with benzothiazole moieties, exhibit similar antitumor activities.
Other Quinazoline Derivatives: Compounds like afatinib, erlotinib, gefitinib, and lapatinib are well-known for their anticancer properties.
Uniqueness
4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain cancer cell lines. Its unique structure allows for targeted interactions with cellular components, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C19H20N2S |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4,6,7-trimethyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2S/c1-12-5-7-16(8-6-12)11-22-19-20-15(4)17-9-13(2)14(3)10-18(17)21-19/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
GEYABRZNOJYFSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.